BenchChemオンラインストアへようこそ!

9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride

Medicinal Chemistry Lipophilicity Optimization Conformational Restriction

Secure 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride (CAS 1949816-66-3) for CNS drug discovery programs requiring conformational pre-organization. Unlike morpholine (LogP -0.86), this scaffold's LogP of 0.17 delivers a ~10-fold membrane permeability advantage while maintaining an identical PSA of 21 Ų. The zero-rotatable-bond, Fsp³=1.0 framework ensures a minimized entropic penalty upon binding to GPCRs and ion channels. The hydrochloride salt form guarantees batch-to-batch consistency and long-term stability for reproducible synthetic outcomes across extended timelines.

Molecular Formula C7H14ClNO
Molecular Weight 163.64 g/mol
CAS No. 1949816-66-3
Cat. No. B1413433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride
CAS1949816-66-3
Molecular FormulaC7H14ClNO
Molecular Weight163.64 g/mol
Structural Identifiers
SMILESC1CC2CNCCC1O2.Cl
InChIInChI=1S/C7H13NO.ClH/c1-2-7-5-8-4-3-6(1)9-7;/h6-8H,1-5H2;1H
InChIKeyZIQQCGDNOUUZPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Oxa-3-azabicyclo[4.2.1]nonane Hydrochloride (CAS 1949816-66-3): Core Properties and Sourcing Baseline


9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride is a bridged bicyclic heterocycle containing both oxygen and nitrogen atoms within a constrained [4.2.1] ring system [1]. Its hydrochloride salt form has the molecular formula C₇H₁₄ClNO and a molecular weight of approximately 163.64–164 Da, with key physicochemical properties including a calculated LogP of 0.17, zero rotatable bonds, a polar surface area (PSA) of 21 Ų, and an Fsp³ of 1.0 [1]. The compound serves as a versatile chiral building block in medicinal chemistry, with the core scaffold found in analogues exhibiting agonist activity at nicotinic acetylcholine receptors (nAChRs) and antagonist activity at orexin receptors .

Why 9-Oxa-3-azabicyclo[4.2.1]nonane Hydrochloride Cannot Be Interchanged with Generic Morpholine or Piperidine Isosteres


Substitution of 9-oxa-3-azabicyclo[4.2.1]nonane with morpholine or other simple heterocycles fails because the compound's rigid bridged bicyclic framework imposes a defined spatial orientation of the nitrogen atom and a distinct hydrogen-bonding profile that monocyclic amines cannot replicate [1]. Unlike morpholine (LogP ~ −0.86, PSA ~21 Ų), 9-oxa-3-azabicyclo[4.2.1]nonane exhibits a calculated LogP of 0.17 while maintaining the same PSA, producing a markedly different lipophilicity-to-polarity balance [1][2]. Additionally, the zero-rotatable-bond structure (Fsp³ = 1.0) delivers conformational pre-organization absent in flexible acyclic amine building blocks, directly impacting receptor fit and off-target profile [1].

9-Oxa-3-azabicyclo[4.2.1]nonane Hydrochloride: Quantitative Differentiation Evidence Against Comparator Compounds


Physicochemical Differentiation: LogP and Conformational Rigidity Versus Morpholine

9-Oxa-3-azabicyclo[4.2.1]nonane exhibits a calculated LogP of 0.17, zero rotatable bonds, and an Fsp³ of 1.0 [1]. In contrast, morpholine—a common flexible amine isostere—has a LogP of approximately −0.86 and two rotatable bonds [2]. This quantitative divergence in both absolute lipophilicity and conformational degrees of freedom directly impacts membrane permeability and target engagement in central nervous system applications.

Medicinal Chemistry Lipophilicity Optimization Conformational Restriction

Salt Form Stability and Handling Advantages Versus Free Base

The hydrochloride salt (MW 163.64–164 Da) of 9-oxa-3-azabicyclo[4.2.1]nonane provides enhanced aqueous solubility and storage stability relative to its free base counterpart (MW 127.18 Da) [1]. While the free base requires storage in a cool, dry environment and is more susceptible to handling-related degradation , the hydrochloride salt is the preferred commercial form for reliable long-term inventory management and reproducible experimental use [1].

Chemical Procurement Stability Hydrochloride Salt

Chiral Scaffold Value for Stereospecific Target Engagement

The (1R,6S)-9-oxa-3-azabicyclo[4.2.1]nonane stereoisomer is a defined chiral scaffold, whereas the hydrochloride salt (CAS 1949816-66-3) is supplied as the racemic mixture [1]. The chiral stereoisomer enables high enantiomeric excess (ee) synthesis of nAChR-targeting analogues via stereoselective cycloaddition strategies . This stereochemical control is absent in racemic starting materials, which yield mixtures of diastereomers requiring costly chiral separation downstream.

Chiral Synthesis Stereochemistry Enantiomeric Purity

Conformationally Constrained nAChR Pharmacophore Differentiation

The 9-oxa-3-azabicyclo[4.2.1]nonane scaffold shares the 9-azabicyclo[4.2.1]nonane framework of anatoxin-a, a potent nicotinic acetylcholine receptor (nAChR) agonist . Class-level data indicate that analogues built on this core demonstrate nAChR agonist activity , whereas simpler morpholine-derived analogues lack this rigid bicyclic presentation of the amine pharmacophore . The oxygen bridge in the 9-oxa analogue introduces additional polarity that is absent in the all-carbon 9-azabicyclo[4.2.1]nonane system, modulating both receptor fit and metabolic stability .

nAChR Conformational Restriction Pharmacophore Design

Orexin Receptor Antagonist Scaffold Differentiation from 3,9-Diazabicyclo Analogue

The 3,9-diazabicyclo[4.2.1]nonane core—a close structural analogue of 9-oxa-3-azabicyclo[4.2.1]nonane—has demonstrated good oral bioavailability and sleep-promoting activity in a rat EEG model when elaborated into dual orexin receptor antagonists [1]. The 9-oxa scaffold differs by substituting the 9-position nitrogen with an oxygen bridge, which reduces basicity and hydrogen-bond donor capacity while maintaining the conformational constraints critical for orexin receptor engagement . This heteroatom substitution offers a distinct physicochemical profile for fine-tuning ADME properties without sacrificing core geometry.

Orexin Receptor Sleep Disorders GPCR Antagonist

Optimal Application Scenarios for 9-Oxa-3-azabicyclo[4.2.1]nonane Hydrochloride Based on Quantitative Differentiation


CNS Penetrant Scaffold Optimization Requiring Elevated Lipophilicity

For central nervous system (CNS) drug discovery programs where a ~10-fold increase in predicted membrane permeability over morpholine is required, the 9-oxa-3-azabicyclo[4.2.1]nonane scaffold (LogP = 0.17) offers a quantifiable advantage [1]. The compound's zero rotatable bonds and high Fsp³ (1.0) also minimize the entropic penalty upon target binding, a property particularly valuable for GPCR and ion channel targets where conformational pre-organization correlates with potency [1].

Reliable Building Block Inventory for Multi-Year Medicinal Chemistry Campaigns

Procurement of the hydrochloride salt form (CAS 1949816-66-3) is indicated for research programs requiring stable, long-term building block inventories [1]. Unlike the free base, which necessitates controlled storage conditions and is more prone to degradation , the hydrochloride salt minimizes batch-to-batch variability, ensuring reproducible synthetic outcomes across extended timelines.

Nicotinic Acetylcholine Receptor (nAChR) Agonist or Modulator Lead Generation

The 9-oxa-3-azabicyclo[4.2.1]nonane scaffold provides a conformationally constrained alternative to flexible amines for programs targeting nicotinic acetylcholine receptors [1]. The core framework is structurally related to anatoxin-a, a validated nAChR agonist pharmacophore, and the oxygen bridge introduces polarity absent in the all-carbon 9-azabicyclo[4.2.1]nonane system—potentially improving solubility and metabolic stability [1].

Dual Orexin Receptor Antagonist (DORA) Scaffold Diversification

For insomnia or sleep disorder programs targeting orexin receptors, the 9-oxa-3-azabicyclo[4.2.1]nonane scaffold offers a heteroatom-differentiated alternative to the validated 3,9-diazabicyclo[4.2.1]nonane core [1]. The oxygen-for-nitrogen substitution reduces basicity and hydrogen-bond donor count, providing medicinal chemists with a distinct physicochemical tool for optimizing ADME properties while preserving the conformational constraints essential for orexin receptor engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.